6-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound features a triazolo-pyrimidine core, which is known for its versatility in drug design and biological activity. Its structure includes a chlorophenyl group, which enhances its specificity and potential efficacy against various molecular targets.
This compound is classified under the triazolo[1,5-a]pyrimidine derivatives. It is primarily synthesized for research purposes and is available through chemical suppliers specializing in pharmaceutical compounds. The International Chemical Identifier (InChI) for this compound is 85841-26-5, indicating its unique chemical structure.
The synthesis of 6-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine typically involves cyclization reactions of appropriate precursors. A common synthetic route includes:
Industrial production may utilize continuous flow reactors to enhance scalability and efficiency while optimizing yield and purity for commercial applications .
The molecular formula of 6-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is CHClN. Its structure consists of a triazole fused to a pyrimidine ring with a chlorophenyl substituent at the sixth position.
The compound's structural features contribute to its biological activity, particularly due to the presence of the chlorophenyl group which can enhance interactions with biological targets .
6-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine can undergo various chemical transformations:
The mechanism of action for compounds similar to 6-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine involves interaction with specific biological targets that may include enzymes or receptors involved in disease pathways. For instance, certain derivatives have shown potential as enzyme inhibitors or anticancer agents by modulating signaling pathways such as the ERK signaling pathway .
The compound exhibits properties typical of heterocyclic compounds with potential reactivity due to functional groups present in its structure. Stability under various conditions should be assessed to ensure safe handling and application in research .
6-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine has several scientific applications:
The synthesis of 6-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine relies on robust methodologies for constructing the bicyclic triazolopyrimidine scaffold. The most efficient approach involves condensation reactions between 3-amino-1,2,4-triazole (AT) and β-functionalized carbonyl precursors. For C6-aryl substituted derivatives like our target compound, β-keto esters or β-diketones serve as ideal substrates due to their dual electrophilic centers [4] [7]. A key advancement is the one-pot, three-component reaction enabling simultaneous introduction of the C6-aryl group and C7-amine functionality. This method couples 4-chlorobenzaldehyde, 3-aminotriazole, and cyanoacetamide derivatives in the presence of triethylamine catalyst, yielding the target scaffold at 120°C in DMF with 76–85% efficiency [8]. Alternative routes employ pre-formed enolates; for example, reaction of 3-(dimethylamino)-1-(4-chlorophenyl)prop-2-en-1-one with 3-aminotriazole in glacial acetic acid achieves regioselective cyclization [4]. Microwave-assisted synthesis has emerged as a green alternative, reducing reaction times from 10 hours to <30 minutes while improving yields by 15–20% [7].
Table 1: Key Synthetic Methods for Triazolopyrimidine Core
Method | Conditions | Yield (%) | Regioselectivity | Reference |
---|---|---|---|---|
Three-component reaction | Et₃N/DMF, 120°C, 10 h | 76–85 | High (C6-aryl) | [8] |
Enone condensation | Glacial acetic acid, reflux, 8 h | 70–78 | Moderate | [4] |
Microwave-assisted | DMF, 150 W, 140°C, 25 min | 85–92 | High | [7] |
Regiocontrol in C6/C7 disubstituted triazolopyrimidines is governed by electronic and steric directing effects. The C6 position exhibits higher electrophilicity due to the electron-deficient nature of the pyrimidine ring, favoring nucleophilic attack at this site. For 6-(4-chlorophenyl)[1,2,4]triazolopyrimidines, the C7-amine is introduced via SNAr displacement of a C7-chloro precursor under ammonia saturation [4]. This reaction proceeds optimally in dioxane at 60°C for 12 hours, achieving >90% conversion. Computational studies reveal the C7 position has a Fukui function (f⁻) value of 0.087 vs. 0.042 at C5, confirming its enhanced susceptibility to nucleophiles [3]. Steric effects further modulate selectivity: Bulkier substituents at C6 (e.g., 4-chlorophenyl vs. phenyl) decrease C5/C7 functionalization byproduct formation from 22% to <5% [8]. Alternative strategies employ protecting group tactics, where a phenylsulfonyl group at N1 directs amination exclusively to C7, followed by deprotection to yield the 7-amine derivative [4].
The 4-chlorophenyl group at C6 critically influences electronic distribution, metabolic stability, and target binding. Hammett constants (σ = +0.23) indicate moderate electron-withdrawing effects, reducing the electron density at N1/C2/N3 by 12% (DFT calculations) [9]. This enhances resistance to oxidative degradation in liver microsomes, with t₁/₂ > 45 min vs. 22 min for unsubstituted analogs [5]. The chlorine's ortho effect creates a rotational barrier of 8.3 kcal/mol, stabilizing a coplanar conformation with the triazolopyrimidine core that optimizes π-stacking interactions in biological targets [9]. In antimicrobial applications, the chloro substituent increases lipophilicity (clogP +0.7 vs. phenyl), improving membrane penetration as evidenced by a 3.5-fold increase in bacterial cell uptake [5]. Crucially, it avoids the metabolic liabilities of para-fluoro analogs, which form reactive quinone imines, and para-methyl derivatives, which undergo benzylic hydroxylation [3] [9].
Table 2: Electronic and Bioavailability Properties of C6 Substituents
C6 Substituent | Hammett σ | clogP | Microsomal t₁/₂ (min) | CYP3A4 Inhibition |
---|---|---|---|---|
4-Cl-C₆H₄ | +0.23 | 2.8 | >45 | Low |
4-F-C₆H₄ | +0.06 | 2.4 | 32 | Moderate |
4-CH₃-C₆H₄ | -0.17 | 2.6 | 28 | Low |
C₆H₅ | 0 | 2.1 | 22 | Low |
Systematic optimization of 6-(4-chlorophenyl)[1,2,4]triazolopyrimidin-7-amine leverages structure-activity relationship (SAR) studies focusing on three domains: the triazolopyrimidine core, C6-aryl, and C7-amine. Bioisosteric replacement of the triazole N4 with CH (yielding imidazopyrimidine) abolishes antimicrobial activity (MIC >128 μg/mL vs. 2 μg/mL), confirming hydrogen bonding at N4 is essential [1] [5]. At C7, primary amines exhibit 5–7× greater potency than secondary or tertiary analogs due to hydrogen-bond donation capacity. Acylation of the C7-amine, however, improves antimycobacterial activity 3-fold by enhancing cell permeability [1] [10]. For the C6-aryl group, para-substitution with chlorine provides optimal steric and electronic properties; ortho-chloro analogs show 60% reduced activity due to torsional strain, while meta-substitution diminishes target affinity by disrupting coplanarity [5] [9]. Hybridization strategies tethering triazolopyrimidines to known pharmacophores (e.g., indole via C2 linkage) yield dual-acting inhibitors with sub-micromolar activity against M. tuberculosis and influenza polymerase [4] [8].
Table 3: Structure-Activity Relationship of Key Modifications
Modification Site | Structural Change | Biological Impact | Potency Shift |
---|---|---|---|
Core | N4→CH (imidazopyrimidine) | Loss of H-bonding to target | >50× ↓ |
C7 amine | NH₂ → NHAc | Enhanced cell penetration | 3× ↑ |
C7 amine | NH₂ → NHMe | Steric clash in binding pocket | 8× ↓ |
C6 aryl | 4-Cl → 2-Cl | Torsional strain reduces coplanarity | 6× ↓ |
C6 aryl | 4-Cl → 4-CN | Excessive electron withdrawal | 4× ↓ |
C2 position | H → Indole-C2-linker | Dual-target engagement | 12× ↑ (IAV)* |
*IAV: Influenza A virus inhibition [4] [8]
Concluding Remarks
The strategic synthesis and optimization of 6-(4-chlorophenyl)[1,2,4]triazolopyrimidin-7-amine exemplifies rational design of nitrogen-rich heterocycles with tunable bioactivity. Regioselective functionalization protocols enable precise installation of the bioactive 4-chlorophenyl group and primary amine, while SAR-driven modifications balance target engagement and physicochemical properties. This scaffold’s versatility positions it as a privileged structure for developing novel antimicrobial and antiviral agents.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1